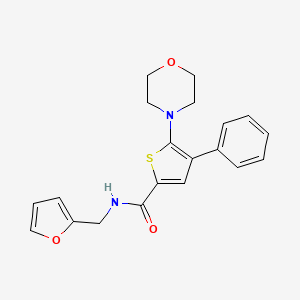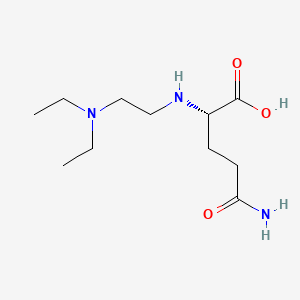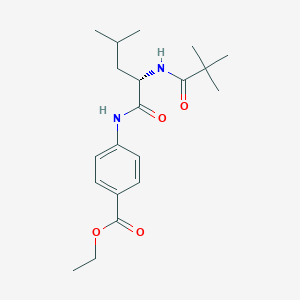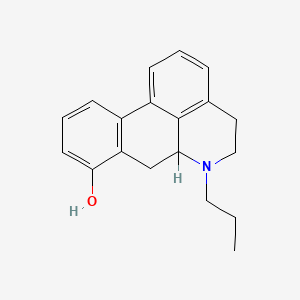![molecular formula C20H23ClN4OS B1230904 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Molecular Structure
- A method for synthesizing functionalized thieno[2,3-b]pyridines, related to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide, was developed through multicomponent condensation reactions. This process involves aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko et al., 2019).
Heterocyclic Derivatives Synthesis
- The synthesis of Pyridine-2(1H)-thione from reactions involving 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl compounds, which are structurally similar to the subject compound, leads to the creation of various thieno[2,3-b]pyridine derivatives. These derivatives have potential applications in various scientific fields (Elneairy, 2010).
Biological Properties
- Research on compounds structurally related to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide shows that they possess various biological properties. These include antibacterial and antitumor activities, highlighting the compound's potential in medicinal chemistry and pharmacology (Hamama et al., 2012).
Anticancer and Antimicrobial Applications
- Novel heterocyclic compounds, including those with a pyrazole-4-carboxaldehyde base similar to the chemical , demonstrate notable anticancer activity against a variety of cancer cell lines. Furthermore, these compounds exhibit significant antimicrobial activities, suggesting their potential use in developing new therapeutics (Katariya et al., 2021).
Molecular Interaction Studies
- Studies on molecular interactions of compounds similar to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide with receptors like the CB1 cannabinoid receptor can provide insights into their pharmacological profiles. These studies aid in understanding the binding mechanisms and efficacy of these compounds in various therapeutic applications (Shim et al., 2002).
Antioxidant Properties
- A study on the antioxidant properties of a pyrazolecarboxamide derivative, closely related to the compound , demonstrated significant protective effects against oxidative stress and DNA damage. This indicates the potential application of such compounds in protecting against environmental toxins and in therapeutic contexts (Soliman et al., 2019).
Computational Structure-Activity Relationship
- Computational design and structure-activity relationship studies on derivatives of 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide can lead to a better understanding of their pharmacological profiles. This is crucial in drug development, especially in predicting drug properties and effects on the human body (Singh et al., 2009).
properties
Product Name |
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide |
|---|---|
Molecular Formula |
C20H23ClN4OS |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c1-24-20-16(18(23-24)14-5-7-15(21)8-6-14)13-17(27-20)19(26)22-9-4-12-25-10-2-3-11-25/h5-8,13H,2-4,9-12H2,1H3,(H,22,26) |
InChI Key |
GIUZJWUZXLOLKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester](/img/structure/B1230829.png)
![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)
![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)



